molecular formula C14H11N3O2S B5595916 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5595916
M. Wt: 285.32 g/mol
InChI Key: INHMRZVCXXHWMR-UHFFFAOYSA-N
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Description

5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring an indole moiety, a sulfur-containing diazinane ring, and a methylene bridge

Properties

IUPAC Name

5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-17-7-8(9-4-2-3-5-11(9)17)6-10-12(18)15-14(20)16-13(10)19/h2-7H,1H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMRZVCXXHWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylene Bridge: The methylene bridge is introduced via a condensation reaction between the indole derivative and a suitable aldehyde.

    Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (chlorine, bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, useful in developing new antibiotics.

Medicine

    Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.

    Neuroprotection: Potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism by which 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid, indole-3-carbinol.

    Diazinane Derivatives: Compounds containing the diazinane ring, such as certain thiourea derivatives.

Uniqueness

    Structural Complexity: The combination of an indole moiety with a sulfur-containing diazinane ring and a methylene bridge is unique.

    Biological Activity: Its potential to interact with multiple biological targets sets it apart from simpler indole or diazinane derivatives.

This detailed article provides a comprehensive overview of 5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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